molecular formula C9H16N4S B1312192 2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine CAS No. 72269-94-4

2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine

Cat. No. B1312192
CAS RN: 72269-94-4
M. Wt: 212.32 g/mol
InChI Key: VBEHGFJVPHWMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class of compounds and its role or significance in a particular context, such as its use in a chemical reaction or its biological activity.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Heterocyclic Compounds in Pharmacology

Heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives, have garnered significant attention due to their extensive pharmacological activities. The toxophoric N2C2S moiety present in these derivatives is believed to be the source of their diverse biological activities. Research indicates that these compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different pharmacophoric units in a single framework may lead to compounds with novel and significant biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Synthetic Methods and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazoline and related compounds have been explored extensively. Synthetic methodologies focus on cyclization reactions of thiosemicarbazone under various conditions. These heterocyclic compounds have demonstrated significant biological activity against different fungal and bacterial strains, highlighting their pharmaceutical importance (Yusuf & Jain, 2014).

Advances in Thiadiazole Chemistry

Thiadiazoles are crucial in organic synthesis, pharmaceutical, and biological applications. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications has led to significant research into thiadiazole chemistry, focusing on synthetic strategies, techniques, and the structure-activity relationship of these compounds. This research paves the way for the development of new thiadiazole compounds with enhanced efficacy and safety (Asif, 2016).

Biological Activity of 1,3,4-Thiadiazoles

The diverse pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles has been confirmed through extensive research. These compounds have been identified as possessing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or oxadiazole core with various heterocycles often results in a synergistic effect, underscoring their importance in the development of new pharmaceutical agents (Lelyukh, 2019).

Thiadiazole Derivatives as Anesthetic and Anti-inflammatory Agents

Recent studies have highlighted the analgesic and anti-inflammatory activities of triazole and thiadiazole derivatives. These heterocyclic systems are significant sources of potential analgesic and/or anti-inflammatory agents, exhibiting high selectivity of action, low toxicity, and effects comparable to standard drugs. The structural modification of these systems allows for the optimization of "drug-like" characteristics and the exploration of possible mechanisms of action (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal procedures.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.


properties

IUPAC Name

2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-13(7-5-3-2-4-6-7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHGFJVPHWMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214954
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine

CAS RN

72269-94-4
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.